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molecular formula C14H15NO2S2 B8755741 N-[4-(Methylthio)phenyl]-p-toluenesulfonamide

N-[4-(Methylthio)phenyl]-p-toluenesulfonamide

Cat. No. B8755741
M. Wt: 293.4 g/mol
InChI Key: OYQPHKHWGCWOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05217964

Procedure details

Dissolve 4-(methylmercapto) aniline (1.39 g, 10 mmol) in anhydrous pyridine (25 mL) and cool to 5° C. Add, by dropwise addition, p-toluenesulfonyl chloride (2.1 g, 11 mmol) and stir overnight. Partition between water and ethyl acetate and separate the organic phase. Wash the organic phase with cold 1N hydrochloric acid, saturated sodium hydrogen carbonate and brine. Dry (MgSO4) and evaporate the solvent in vacuo to give the title compound.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[C:10]1([CH3:20])[CH:15]=[CH:14][C:13]([S:16](Cl)(=[O:18])=[O:17])=[CH:12][CH:11]=1>N1C=CC=CC=1>[CH3:20][C:10]1[CH:15]=[CH:14][C:13]([S:16]([NH:7][C:6]2[CH:8]=[CH:9][C:3]([S:2][CH3:1])=[CH:4][CH:5]=2)(=[O:18])=[O:17])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
CSC1=CC=C(N)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Partition between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
separate the organic phase
WASH
Type
WASH
Details
Wash the organic phase with cold 1N hydrochloric acid, saturated sodium hydrogen carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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